molecular formula C12H15NO2 B8288646 4-(2,2-Dimethylpropionyl)benzamide

4-(2,2-Dimethylpropionyl)benzamide

Cat. No. B8288646
M. Wt: 205.25 g/mol
InChI Key: YVJNRRUMRWRMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05378728

Procedure details

3.1 grams (14 mmoles) of 4-(2,2-dimethyl-1-oxopropyl) benzoyl chloride is dissolved in 15 milliliters of diethylether, and the resulting solution is added dropwise to concentrated ammonium hydroxide with vigorous stirring at 0°-10° C. The white crystalline precipitate which forms is filtered off and washed with water and with ether. The product is dried in vacuo to yield 4-(2,2-dimethyl-1-oxopropyl)-benzamide (m.p. 138°-140° C.) .
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)=[O:4].[OH-].[NH4+:17]>C(OCC)C>[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]([C:5]1[CH:13]=[CH:12][C:8]([C:9]([NH2:17])=[O:10])=[CH:7][CH:6]=1)=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
CC(C(=O)C1=CC=C(C(=O)Cl)C=C1)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring at 0°-10° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The white crystalline precipitate which forms is filtered off
WASH
Type
WASH
Details
washed with water and with ether
CUSTOM
Type
CUSTOM
Details
The product is dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)C1=CC=C(C(=O)N)C=C1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.